molecular formula C22H21N3O3 B2420052 (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one CAS No. 887885-17-8

(2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one

Cat. No.: B2420052
CAS No.: 887885-17-8
M. Wt: 375.428
InChI Key: ZAFFYBDXGNMPTC-SOFGYWHQSA-N
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Description

(2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Piperidine ring formation: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Coupling with benzodioxole: The final step involves coupling the benzimidazole-piperidine intermediate with a benzodioxole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its benzimidazole moiety is known for its biological activity, including antimicrobial and anticancer properties. Researchers are investigating its potential as a therapeutic agent for various diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-3-(2H-1,3-benzodioxol-5-yl)prop-2-en-1-one is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a benzodioxole group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(E)-1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(8-6-15-5-7-19-20(13-15)28-14-27-19)25-11-9-16(10-12-25)22-23-17-3-1-2-4-18(17)24-22/h1-8,13,16H,9-12,14H2,(H,23,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFFYBDXGNMPTC-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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